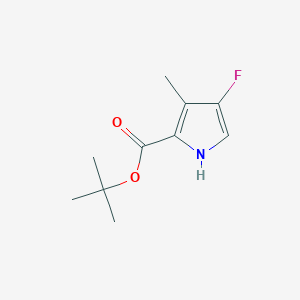
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate: is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methyl group attached to the pyrrole ring
Métodos De Preparación
The synthesis of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl ester, fluorine, and methyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester positions using reagents like sodium methoxide or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 4-fluoro-3-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3 |
Clave InChI |
TZTTWGDDTAAZCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=C1F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


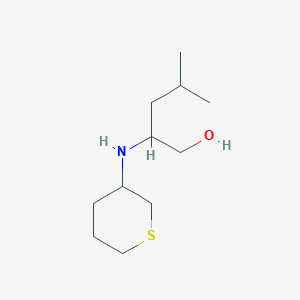

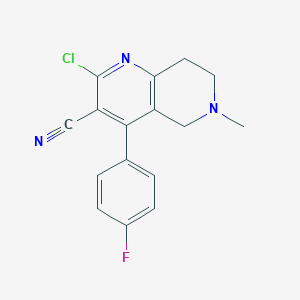

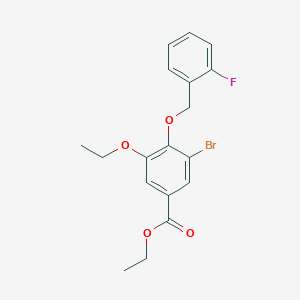
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)

![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
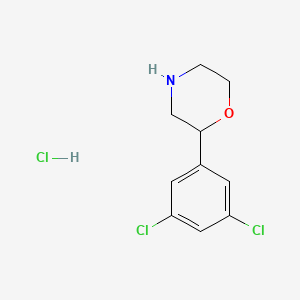

![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)

